molecular formula C11H13NO3 B15200413 Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate

Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate

Cat. No.: B15200413
M. Wt: 207.23 g/mol
InChI Key: UTFMTUVNONINFK-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate is a heterocyclic compound that features a fused pyrano-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate typically involves multicomponent reactions. One common method includes the reaction of 2-chlorobenzo[h]quinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 1,3-dimethylbarbituric acid . These reactions are often carried out under mild conditions and can yield high purity products without the need for metal catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to scale up the synthesis processes developed in the laboratory.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce dihydropyridine derivatives .

Scientific Research Applications

Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano-pyridine derivatives such as:

  • Pyrano[2,3-b]quinoline derivatives
  • Benzo[h]pyrano[2,3-b]quinoline derivatives

Uniqueness

Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-14-11(13)9-6-8-4-3-5-15-10(8)12-7-9/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFMTUVNONINFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C1)OCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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